molecular formula C43H57ClN4O4 B12713208 3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide CAS No. 31888-96-7

3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide

Cat. No.: B12713208
CAS No.: 31888-96-7
M. Wt: 729.4 g/mol
InChI Key: DMPZBVIJBIVBSE-UHFFFAOYSA-N
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Description

3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide is a complex organic compound with a unique structure that includes a pyrazoline ring, a chlorinated xylyl group, and a pentadecylphenoxy moiety

Preparation Methods

The synthesis of 3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide involves multiple steps, including the formation of the pyrazoline ring and the attachment of the chlorinated xylyl and pentadecylphenoxy groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

Similar compounds to 3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide include other pyrazoline derivatives and compounds with chlorinated xylyl groups. These compounds may share some chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of 3’-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

31888-96-7

Molecular Formula

C43H57ClN4O4

Molecular Weight

729.4 g/mol

IUPAC Name

N-[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]-3-[2-(3-pentadecylphenoxy)butanoylamino]benzamide

InChI

InChI=1S/C43H57ClN4O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-21-33-22-19-25-36(28-33)52-38(6-2)43(51)45-35-24-20-23-34(29-35)42(50)46-39-30-40(49)48(47-39)41-32(4)26-31(3)27-37(41)44/h19-20,22-29,38H,5-18,21,30H2,1-4H3,(H,45,51)(H,46,47,50)

InChI Key

DMPZBVIJBIVBSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3)C4=C(C=C(C=C4Cl)C)C

Origin of Product

United States

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